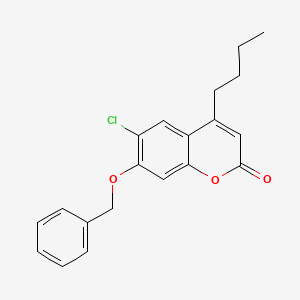![molecular formula C21H28N2O2 B5199498 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine, also known as MDPBP, is a synthetic compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.
作用機序
The exact mechanism of action of 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This, in turn, leads to an increase in the activity of the central nervous system, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to increased activity of the central nervous system. This, in turn, results in various effects such as increased heart rate, blood pressure, and body temperature. It also leads to feelings of euphoria, alertness, and increased energy.
実験室実験の利点と制限
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a long shelf life, making it suitable for long-term storage. However, this compound is a controlled substance and requires special permits for its use in lab experiments. It is also highly toxic and can pose a risk to researchers if not handled properly.
将来の方向性
There are several future directions for research on 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its potential as a biomarker for drug abuse. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system. Finally, research is needed to develop better methods for the detection and identification of this compound in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop better methods for its detection and identification.
合成法
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine can be synthesized using various methods, including the reductive amination of 1-(2,4-dimethoxyphenyl)-2-nitropropene with phenylpiperazine. Another method involves the condensation of 1-(2,4-dimethoxyphenyl)-2-propanone with phenylpiperazine in the presence of a reducing agent. The final product is obtained by purification through column chromatography.
科学的研究の応用
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and forensic toxicology. In medicinal chemistry, this compound has been investigated for its potential as an antidepressant, anxiolytic, and anti-inflammatory agent. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a dopamine and serotonin reuptake inhibitor. In forensic toxicology, this compound has been identified as a designer drug that is commonly abused.
特性
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17(15-18-9-10-20(24-2)16-21(18)25-3)22-11-13-23(14-12-22)19-7-5-4-6-8-19/h4-10,16-17H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUSUITMDWTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)

![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)

![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)

![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

